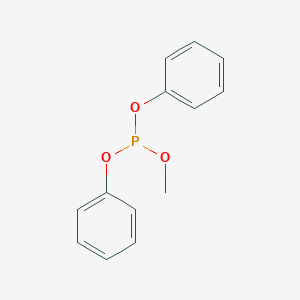

Methyl diphenylphosphite

Descripción general

Descripción

Methyl diphenylphosphite is a chemical compound with the molecular formula C13H13O3P . It is an intermediate in the synthesis of organophosphorus compounds, which are potential pesticides .

Synthesis Analysis

This compound can be synthesized by treating phosphorus trichloride with phenol . The interaction of Grignard organomagnesium reagents with corresponding chlorophosphines was found to be a more convenient synthetic route .Molecular Structure Analysis

The molecular weight of this compound is 248.21 g/mol . The IUPAC Standard InChI is InChI=1S/C13H13O4P/c1-15-18(14,16-12-8-4-2-5-9-12)17-13-10-6-3-7-11-13/h2-11H,1H3 .Chemical Reactions Analysis

Diphenylphosphite, a related compound, reacts with aldehydes and amines to afford aminophosphonates in a reaction known as the Kabachnik–Fields reaction . This could suggest similar reactivity for this compound.Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a density of 1.1644 g/cm3 . It is soluble in chloroform, DCM, methanol, and ethyl acetateAplicaciones Científicas De Investigación

Electrolyte Additives in High Voltage Cells

Methyl diphenylphosphite is utilized in electrolyte additives for high voltage cells. For instance, a study found that combining methyl phenyl carbonate and diphenyl carbonate, related to this compound, with other electrolyte additives, enhances the performance of high voltage LiNi0.8Mn0.1Co0.1O2/graphite pouch cells. This includes improvements in coulombic efficiency, capacity retention, and reduced self-discharge rate (Qiu et al., 2016).

Catalysts in Hydroformylation

This compound compounds are used as ligands in rhodium-catalyzed hydroformylation, contributing to higher selectivity for straight-chain aldehydes. A study involving diphosphines with natural bite angles close to 120 degrees, such as bis(diphenylphosphino)methyl biphenyl, demonstrated increased selectivity for n-aldehyde formation in this process (Casey et al., 1992).

Activation in Palladium-catalyzed Silylation

Research shows that diphenylphosphinophenolate, related to this compound, effectively activates both palladium and silicon in the palladium-catalyzed silylation of aryl halides. This process is applicable for various aryl bromides and iodides, indicating its versatility (Shirakawa et al., 2000).

Synthesis of Sugar Derivatives

This compound derivatives are used in synthesizing sugar derivatives with applications in homogeneous asymmetric hydrogenation. For example, diphenylphosphine and diphenylphosphinite derivatives of sugars have been synthesized and employed in asymmetric hydrogenations using rhodium(I) catalysts (YamashitaMitsuji et al., 1982).

Anticancer and Antimicrobial Activities

This compound-based compounds, such as Diphenyl (aryl) (4-oxo-quinazolin-4(3H)-ylamino) methyl phosphonates, have shown potential in antimicrobial and anticancer activities. A study demonstrated the significant cytotoxicity and antimicrobial effects of these compounds against various bacterial and fungal strains, as well as liver carcinoma cell lines (Abdel-megeed et al., 2017).

Synthesis of Antimicrobial Agents

The synthesis of Diphenyl 1-(arylamino)(pyridin-3-yl)methylphosphonates, derived from this compound, has been explored for antimicrobial applications. These synthesized α-aminophosphonates exhibited moderate to high antimicrobial activities against various bacterial strains and fungi (Abdel-megeed et al., 2013).

Carbodiphosphorane Synthesis

This compound-related compounds have been used in synthesizing mixed methyl/phenyl-substituted carbodiphosphoranes. These bis-ylides, characterized by their reactions and NMR spectra, are crucial for understanding phosphine chemistry (Hussain & Schmidbaur, 1976).

Alkene Hydrocarboxylation

This compound derivatives are employed in alkene hydrocarboxylation. The heteroditopic, P–N-chelating ligand diphenylphosphino(phenyl pyridin-2-yl methylene)amine, a derivative, has been synthesized and used as a chemoselective initiator in palladium(II) complexes for alkene hydrocarboxylation (Dyer et al., 2005).

Ligand Synthesis

In ligand synthesis, compounds like 1,1-bis(diphenylphosphino)prop-1-ene, associated with this compound, are valuable for creating polyphosphorus ligands and metal complexes. The methyl group in these compounds introduces diastereoisomerism and aids in NMR measurement accuracy (Bookham & Mcfarlane, 1988).

Enzyme Inhibitors

Compounds like ferrocenyl diphenyl phosphonate, a derivative of this compound, are investigated for their role as enzyme inhibitors, particularly in inhibiting serine esterases (Rudolf et al., 2010).

Propiedades

IUPAC Name |

methyl diphenyl phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13O3P/c1-14-17(15-12-8-4-2-5-9-12)16-13-10-6-3-7-11-13/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYCZNDFWFCCTPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(OC1=CC=CC=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80334451 | |

| Record name | methyl diphenyl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3577-87-5 | |

| Record name | methyl diphenyl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

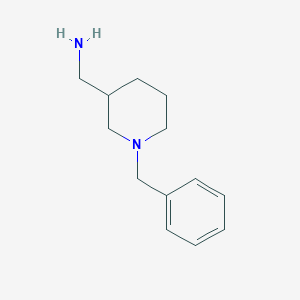

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B48378.png)

![1-methyl-3-oxatetracyclo[5.2.1.02,4.05,9]decane](/img/structure/B48380.png)